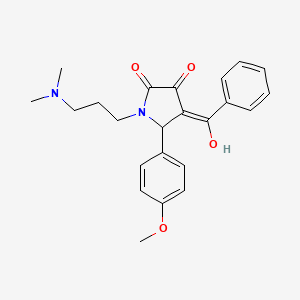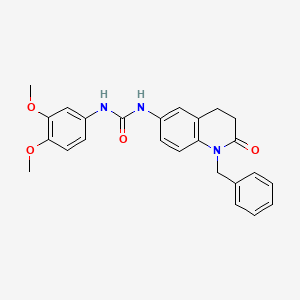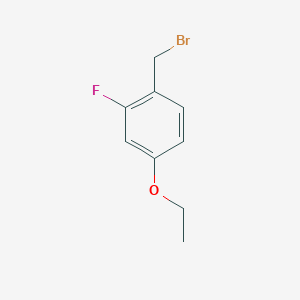
1-(Bromomethyl)-4-ethoxy-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromomethyl compounds are a class of organic compounds that contain a bromomethyl group (-CH2Br). They are often used as intermediates in organic synthesis due to their reactivity . The bromomethyl group can participate in various reactions, such as substitutions and eliminations, making these compounds versatile building blocks in the synthesis of more complex molecules .
Synthesis Analysis
Bromomethyl compounds can be synthesized through various methods. One common method is the free radical bromination of toluene . Another approach involves the reaction of an alkene with a brominating agent . The specific synthesis route would depend on the structure of the desired bromomethyl compound .Molecular Structure Analysis
The molecular structure of bromomethyl compounds consists of a carbon atom bonded to a bromine atom and a hydrogen atom (forming the bromomethyl group), along with other groups depending on the specific compound . The bromine atom is electrophilic, making it susceptible to attack by nucleophiles .Chemical Reactions Analysis
Bromomethyl compounds can undergo a variety of chemical reactions. They can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile . They can also undergo elimination reactions to form alkenes .Physical And Chemical Properties Analysis
The physical and chemical properties of bromomethyl compounds depend on their specific structure. Generally, they are colorless liquids with lachrymatory properties . They are often soluble in organic solvents .Applications De Recherche Scientifique
Lithium-Ion Batteries Enhancement
"1-(Bromomethyl)-4-ethoxy-2-fluorobenzene" and its derivatives have been explored for their potential in improving lithium-ion batteries. A study by Zhang Qian-y (2014) employed a compound closely related to "this compound" as a novel bi-functional electrolyte additive. This additive showed promise in electrochemically polymerizing to form a protective film on the battery's electrodes, offering overcharge protection and enhancing the battery's thermal stability without adversely affecting its cycling performance Research on a new bifunctional electrolyte additive for lithium-ion batteries.
Synthesis and Chemical Reactions
The compound has been central to synthesis studies. Guo Zhi-an (2009) and Song Yan-min (2007) detailed the synthesis of closely related compounds, demonstrating the chemical's flexibility in forming various complex molecules. These studies provided insights into optimizing reaction conditions and enhancing yields, proving the compound's value in synthetic organic chemistry Study on synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene, Improved synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene.
Corrosion Inhibition
Negrón-Silva et al. (2013) synthesized new 1,2,3-triazole derivatives incorporating 1-(azidomethyl)-4-fluorobenzene, showcasing potential applications in inhibiting acidic corrosion of steels. This research highlights the compound's contribution to developing materials with enhanced corrosion resistance, indicating its importance in materials science Synthesis of New 1,2,3-Triazole Derivatives of Uracil and Thymine with Potential Inhibitory Activity against Acidic Corrosion of Steels.
Organic Synthesis and Catalysis
The versatility of "this compound" extends into organic synthesis and catalysis, where its derivatives are employed in developing new synthetic routes and methodologies. For instance, the preparation of fluorene-based copolymers and acridin-9(10H)-ones involves the use of related compounds, underscoring their utility in creating novel materials and chemicals Synthesis and Color Tuning of New Fluorene-Based Copolymers, Synthesis of 10‐Aryl‐ and 10‐(Arylmethyl)acridin-9(10H)‐ones.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(bromomethyl)-4-ethoxy-2-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-2-12-8-4-3-7(6-10)9(11)5-8/h3-5H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWRMDCHTHOCQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)CBr)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2692429.png)

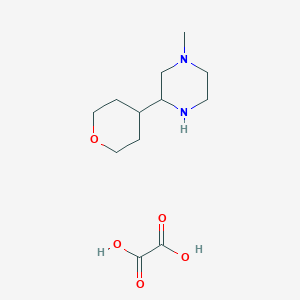
![N-(4-bromophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2692432.png)

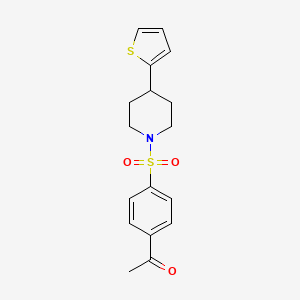
![3-benzyl-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2692436.png)
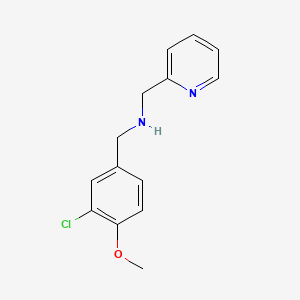
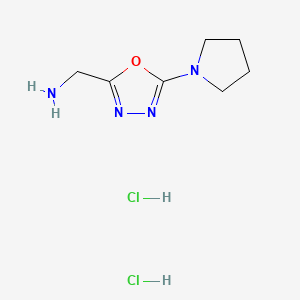
![N-(4-methylbenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2692444.png)


